molecular formula C8H14O4<br>C8H14O4<br>CH3CH2OCO(CH2)2COOCH2CH3 B104758 Diethyl succinate CAS No. 123-25-1

Diethyl succinate

Cat. No.: B104758
CAS No.: 123-25-1
M. Wt: 174.19 g/mol
InChI Key: DKMROQRQHGEIOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl succinate is primarily synthesized through the Fischer esterification of succinic acid with ethanol. The reaction involves heating succinic acid and ethanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps :

  • Mixing succinic acid with industrial ethanol and a catalyst in an esterification kettle.
  • Heating the mixture to 120°C and continuously adding ethanol for 8-9 hours while maintaining the temperature.
  • Monitoring the acid value and adding absolute ethanol when necessary.
  • Cooling the mixture and separating the catalyst.
  • Washing the product with an alkaline solution and then dehydrating it through rectification.

Chemical Reactions Analysis

Diethyl succinate is a versatile building block that undergoes various chemical reactions :

    Acyloin Condensation: It participates in acyloin condensation to form 2-hydroxycyclobutanone.

    Condensation with Oxalate Esters: This reaction produces ketoglutaric acid.

    Stobbe Condensation: this compound is a reagent in the Stobbe condensation, leading to the formation of diethylsuccinoylsuccinate, a precursor to dyes and pigments.

Common Reagents and Conditions:

Major Products:

  • 2-Hydroxycyclobutanone
  • Ketoglutaric acid
  • Diethylsuccinoylsuccinate

Comparison with Similar Compounds

Diethyl succinate is unique due to its versatility as a chemical intermediate and its ability to modulate mitochondrial activity . Similar compounds include:

    Dimethyl succinate: Another ester of succinic acid, used in similar applications.

    Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.

    Diethyl oxalate: Employed in organic synthesis as a reagent.

Each of these compounds has distinct applications and properties, but this compound stands out for its role in modulating cellular processes and its wide range of industrial uses .

Properties

IUPAC Name

diethyl butanedioate
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InChI

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3
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InChI Key

DKMROQRQHGEIOW-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CCC(=O)OCC
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Molecular Formula

Record name DIETHYL SUCCINATE
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DSSTOX Substance ID

DTXSID2038732
Record name Diethyl butanedioate
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Molecular Weight

174.19 g/mol
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Physical Description

Colorless liquid; [ICSC], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with faint pleasant odour
Record name Butanedioic acid, diethyl ester
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Boiling Point

217.00 to 218.00 °C. @ 760.00 mm Hg, 217 °C
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Flash Point

90 °C c.c.
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Solubility

19.1 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.2, 1 mL in 50 mL water; miscible in alcohol, ether, oils
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Density

1.04 g/cm³, 1.031-1.041
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Vapor Density

Relative vapor density (air = 1): 6.01
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Vapor Pressure

0.04 [mmHg], Vapor pressure, kPa at 55 °C: 0.133
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CAS No.

123-25-1
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Melting Point

-21 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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